molecular formula C7H18Cl2N2O B1379514 (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride CAS No. 1803593-29-4

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride

Cat. No.: B1379514
CAS No.: 1803593-29-4
M. Wt: 217.13 g/mol
InChI Key: ZFCSSAZXNMRVEC-UHFFFAOYSA-N
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Description

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride is a hydrazine derivative with the molecular formula C₇H₁₈Cl₂N₂O and a molecular weight of 217.14 g/mol . Structurally, it consists of a 2,2-dimethyloxane (a six-membered oxygen-containing ring with two methyl groups at the 2-position) substituted with a hydrazine group at the 4-position, stabilized as a dihydrochloride salt. The compound is cataloged under CAS No. 1803593-29-4 and is typically stored at +4°C in powder form .

Properties

IUPAC Name

(2,2-dimethyloxan-4-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-7(2)5-6(9-8)3-4-10-7;;/h6,9H,3-5,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCSSAZXNMRVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride typically involves the reaction of 2,2-dimethyloxan-4-yl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (2,2-dimethyloxan-4-yl)hydrazine dihydrochloride and analogous hydrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Solubility Applications References
This compound C₇H₁₈Cl₂N₂O 217.14 2,2-dimethyloxane ring Hygroscopic; stable at +4°C Life science research
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Phenylethyl group Limited stability data; polar Intermediate in organic synthesis
(4-Methoxybenzyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂O 225.12 4-methoxybenzyl group Melts at 194–195°C (decomposes); hygroscopic Precursor for SHP2 inhibitors
[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride C₅H₁₆Cl₂N₂O 191.10 Isopropyl ether group Stable at +4°C; soluble in polar solvents Not specified
(Oxolan-2-ylmethyl)hydrazine dihydrochloride C₅H₁₄Cl₂N₂O 189.09 Tetrahydrofuran (oxolane) ring Limited stability data Industrial or scientific use

Key Observations:

Structural Variations: The 2,2-dimethyloxane ring in the target compound introduces steric hindrance and rigidity compared to linear substituents (e.g., phenylethyl or propan-2-yloxyethyl groups) . This may reduce reactivity but enhance selectivity in synthetic applications.

Stability :

  • Hydrazine derivatives with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are generally less stable due to weak N–N bonds in pentavalent nitrogen systems . However, the dihydrochloride salt form in (2,2-dimethyloxan-4-yl)hydrazine may improve stability via ionic interactions .
  • The 4-methoxybenzyl derivative decomposes at 194–195°C, suggesting thermal instability under high-temperature conditions .

Applications :

  • The 4-methoxybenzyl derivative is explicitly used in medicinal chemistry for synthesizing SHP2 inhibitors, highlighting its role in drug discovery .
  • In contrast, this compound’s applications are less defined but likely involve its use as a building block for heterocyclic compounds or ligands in catalysis .

Solubility and Handling: Most dihydrochloride salts exhibit high water solubility due to ionic dissociation. However, hygroscopicity (noted in the 4-methoxybenzyl derivative) necessitates inert storage conditions .

Research Findings and Data Gaps

  • Synthetic Routes : While phenylhydrazine derivatives are often synthesized via azodicarboxylate intermediates , the preparation of this compound likely involves hydrochlorination of the corresponding hydrazine-free base.
  • Biological Activity: No direct data on the biological activity of the target compound are available, though structurally related hydrazines are explored for antimicrobial or anticancer properties .
  • Stability Studies : Comparative stability studies under varying pH and temperature conditions are needed to assess the compound’s suitability for long-term storage or industrial processes.

Biological Activity

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride is a hydrazine derivative with potential biological activities that are being explored in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C7_7H18_{18}Cl2_2N2_2O
  • Molecular Weight : 217.14 g/mol
  • CAS Number : 1803593-29-4

The biological activity of this compound primarily involves its interaction with various molecular targets within cells.

Target Interactions

  • The compound may interact with enzymes and proteins through non-covalent interactions such as hydrogen bonding and ionic interactions.
  • It can form covalent bonds with active sites of enzymes, potentially inhibiting their activity, which influences various biochemical pathways.

Cellular Effects

Research indicates that this compound can affect cellular functions by altering:

  • Gene Expression : It has been shown to influence genes involved in cell cycle regulation and apoptosis.
  • Metabolic Pathways : The compound interacts with metabolic enzymes, affecting energy production and utilization within cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its bioavailability and therapeutic efficacy. Factors influencing its pharmacokinetics include:

  • Absorption : The compound's structure may facilitate its absorption in biological systems.
  • Distribution : It is transported within cells via interactions with specific transporters.

Toxicity and Safety Profile

The compound exhibits significant toxicity, which must be taken into account during research and application:

  • Acute Toxicity : Classified as toxic if swallowed or inhaled, and can cause skin sensitization .
  • Carcinogenic Potential : It has been identified as a potential carcinogen, necessitating careful handling in laboratory settings .

Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor progression.
  • Biochemical Studies : Used to study enzyme mechanisms and protein interactions.
  • Industrial Applications : Serves as an intermediate in the synthesis of specialty chemicals .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Study 2Enzyme InteractionShowed significant binding affinity to specific kinases involved in metabolic regulation.
Study 3Toxicity AssessmentEvaluated acute toxicity levels in animal models, confirming high toxicity at elevated doses.

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